Hydrogen‑Bond Donor Capacity: Amine vs. Nitrile at the 7‑Position
The primary amine functionality of the target compound contributes one hydrogen‑bond donor, whereas the corresponding 7‑nitrile analog possesses zero hydrogen‑bond donors [1][2]. This difference directly influences solubility in polar solvents and the ability to participate in hydrogen‑bond networks, which is critical for target binding and crystal packing [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile: 0 |
| Quantified Difference | +1 donor (absent in nitrile analog) |
| Conditions | Computed property from kuujia.com database |
Why This Matters
The presence of a hydrogen‑bond donor is essential for amide bond formation and for engaging in key polar interactions with biological targets, making the amine indispensable for certain medicinal chemistry campaigns.
- [1] Kuujia. (n.d.). Cas no 933734-03-3: (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine – Computed Properties. Retrieved from https://www.kuujia.com/cas-933734-03-3.html View Source
- [2] Kuujia. (n.d.). Cas no 2098013-40-0: 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile – Computed Properties. Retrieved from https://www.kuujia.com/cas-2098013-40-0.html View Source
